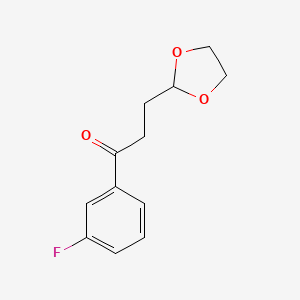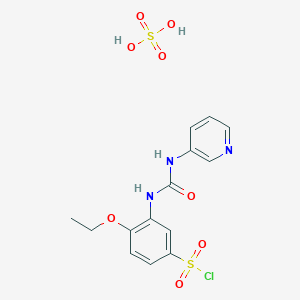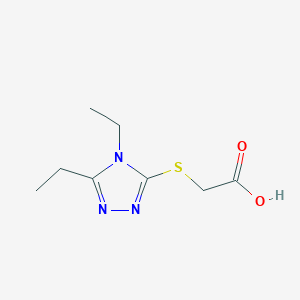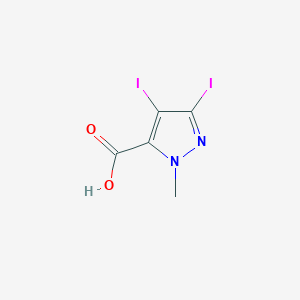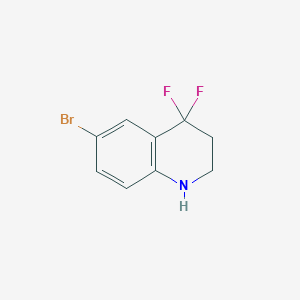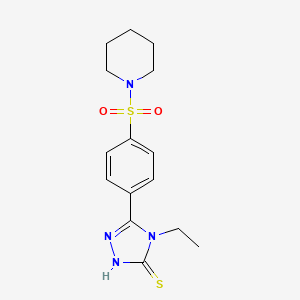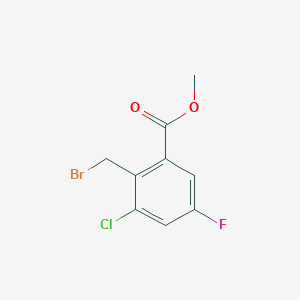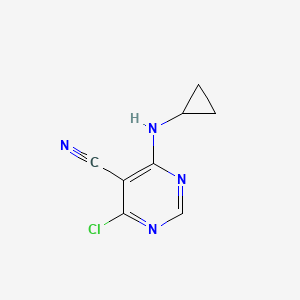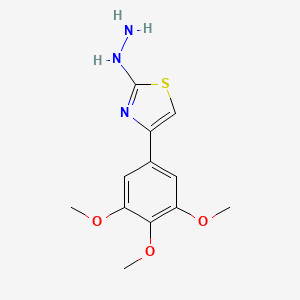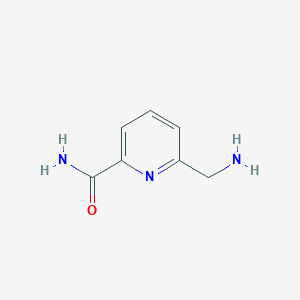![molecular formula C8H4F3N3O B11764883 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a trifluoromethyl group attached to a benzotriazinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the trifluoromethylation of benzotriazinone precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalytic systems, including copper or nickel catalysts, can enhance the efficiency of the trifluoromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzotriazinone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzotriazin-4(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethyl-1,2,3-triazole: Another trifluoromethylated heterocycle with distinct reactivity and applications.
Uniqueness: 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one stands out due to its unique combination of a trifluoromethyl group and a benzotriazinone core, which imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C8H4F3N3O |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)4-1-2-6-5(3-4)7(15)13-14-12-6/h1-3H,(H,12,13,15) |
InChI-Schlüssel |
RMHHHZDKQFJCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



